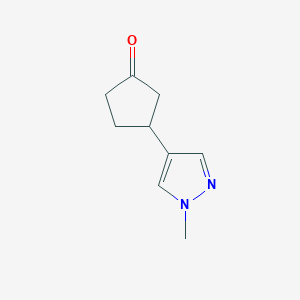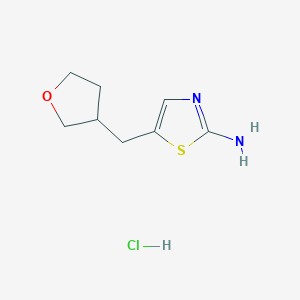![molecular formula C12H12ClNO3 B2382590 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 878617-59-5](/img/structure/B2382590.png)
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one typically involves the reaction of 2-methyl-4H-benzo[1,4]oxazin-3-one with 2-chloropropionyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing conditions applied.
Scientific Research Applications
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one is used in various scientific research applications, including:
Proteomics: It is used as a reagent for the modification of proteins to study their structure and function.
Biochemistry: The compound is utilized in the synthesis of various biochemical intermediates.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Industrial Chemistry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins and other biomolecules by forming covalent bonds with nucleophilic residues . This modification can alter the activity, stability, and interactions of the target molecules, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one: Similar in structure but with a methyl group at the 4-position instead of the 2-position.
6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar but with a chloroacetyl group instead of a chloropropionyl group.
Uniqueness
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-(2-chloropropanoyl)-2-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-6(13)11(15)8-3-4-10-9(5-8)14-12(16)7(2)17-10/h3-7H,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYXHENUOWTRNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2382517.png)
![3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382518.png)



![N-benzyl-4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2382527.png)
![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)

